Scaffold-Hopping Campaigns Targeting Kinase or Neurokinin Receptors
The 1-(pyrazine-2-carbonyl)azetidine core is a privileged scaffold in kinase inhibitor design, as evidenced by the clinical candidate BMS-820132, which employs a closely related azetidine-1-carbonyl pyrazine motif for glucokinase activation [1]. Additionally, the parent patent class covering piperazine- or morpholine-substituted azetidine derivatives as neurokinin receptor antagonists (e.g., US20100069346) establishes the relevance of this scaffold for gastrointestinal disease targets [2]. In scaffold-hopping programs aiming to replace piperazine with morpholine while retaining the pyrazine-azetidine pharmacophore, 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine provides a distinct physicochemical alternative with a lower computed logP than the piperazine analogs, potentially improving aqueous solubility.
